Superior Kinase Selectivity Profile of AX20017
AX20017 exhibits a well-defined selectivity profile against a panel of human and mycobacterial kinases. It shows no significant activity against 28 archetypical human kinases from six major kinase groups and has much reduced or no activity against 8 other mycobacterial kinases . This is a critical advantage over less-characterized PknG inhibitors (e.g., RO9021), where comprehensive kinome-wide selectivity data is not yet published, making AX20017 a more reliable tool for studies requiring a clean pharmacological phenotype [1].
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | No significant inhibition of 28 human kinases; reduced/no activity against 8 other mycobacterial kinases |
| Comparator Or Baseline | Less-characterized PknG inhibitors (e.g., RO9021) |
| Quantified Difference | Comprehensive selectivity data is published for AX20017, while similar broad profiling data is not available for many comparator compounds. |
| Conditions | Biochemical kinase activity assays |
Why This Matters
Reduces the risk of confounding off-target effects in cell-based and in vivo experiments, ensuring phenotypic observations are more directly linked to PknG inhibition.
- [1] Arica-Sosa, A., Alcántara, R., Jiménez-Avalos, G., Zimic, M., Milón, P., & Quiliano, M. (2022). Identifying RO9021 as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies. ACS Omega, 7(23), 20204–20218. View Source
